molecular formula C11H13N3S B13283176 [(4-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

[(4-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13283176
M. Wt: 219.31 g/mol
InChI Key: SYACQRJXMKOUCM-UHFFFAOYSA-N
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Biological Activity

The compound (4-Methylphenyl)methylamine is an organic molecule featuring a thiadiazole ring and an aromatic amine structure. Its molecular formula is C10H12N4SC_{10}H_{12}N_4S, with a molecular weight of approximately 224.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The structural characteristics of the compound play a crucial role in its biological activity. The thiadiazole moiety is known for its diverse biological effects, while the para-substituted methyl group on the phenyl ring enhances its chemical stability and reactivity.

Antimicrobial Properties

Research indicates that (4-Methylphenyl)methylamine exhibits significant antimicrobial activity. Studies have shown that compounds with thiadiazole rings can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiadiazole are reported to possess insecticidal and fungicidal properties, which may extend to this specific compound as well .

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. The mechanism of action is believed to involve the interaction with cellular receptors or enzymes that are pivotal in cancer cell proliferation and survival. The presence of the thiadiazole ring is particularly noteworthy as similar compounds have demonstrated cytotoxic effects against a range of cancer cell lines .

The precise mechanisms through which (4-Methylphenyl)methylamine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Inhibit specific enzymes involved in metabolic pathways.
  • Interact with DNA or RNA, affecting replication and transcription processes.
  • Modulate receptor activity linked to growth factor signaling pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Wang et al. (1999) demonstrated that various thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. The study highlighted the potential of these compounds in agricultural applications as fungicides and bactericides .

Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of thiadiazole derivatives, it was found that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines. The results indicated that (4-Methylphenyl)methylamine could be a promising candidate for further development in cancer therapy .

Data Table: Comparison of Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
(4-Methylphenyl)methylamineThiadiazole ring & para-methyl phenylAntimicrobial, anticancer
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineSimilar structure with different substitutionAntifungal, insecticidal
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)anilineFluorine substitutionEnhanced binding affinity

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C11H13N3S/c1-9-2-4-10(5-3-9)6-12-7-11-8-15-14-13-11/h2-5,8,12H,6-7H2,1H3

InChI Key

SYACQRJXMKOUCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CSN=N2

Origin of Product

United States

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